molecular formula C17H30BrN B14372867 N-Benzyl-N,N-diethylhexan-1-aminium bromide CAS No. 90105-69-4

N-Benzyl-N,N-diethylhexan-1-aminium bromide

Cat. No.: B14372867
CAS No.: 90105-69-4
M. Wt: 328.3 g/mol
InChI Key: SMDFIKVJOJCCGI-UHFFFAOYSA-M
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Description

N-Benzyl-N,N-diethylhexan-1-aminium bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various industries, including pharmaceuticals, cosmetics, and agriculture. This compound, in particular, has a benzyl group attached to the nitrogen atom, which can influence its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N,N-diethylhexan-1-aminium bromide typically involves the quaternization of N,N-diethylhexan-1-amine with benzyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:

N,N-diethylhexan-1-amine+benzyl bromideN-Benzyl-N,N-diethylhexan-1-aminium bromide\text{N,N-diethylhexan-1-amine} + \text{benzyl bromide} \rightarrow \text{this compound} N,N-diethylhexan-1-amine+benzyl bromide→N-Benzyl-N,N-diethylhexan-1-aminium bromide

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of excess benzyl bromide ensures complete quaternization of the amine.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-Benzyl-N,N-diethylhexan-1-aminium bromide can undergo oxidation reactions, particularly at the benzylic position.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles.

    Reduction: Reduction reactions can occur, although they are less common for quaternary ammonium compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or cyanide ions (CN-) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Oxidation: Oxidation at the benzylic position can lead to the formation of benzaldehyde or benzoic acid.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

    Reduction: Reduction can lead to the formation of secondary or tertiary amines.

Scientific Research Applications

N-Benzyl-N,N-diethylhexan-1-aminium bromide has several applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal growth inhibition.

    Medicine: It is explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: It is used in the formulation of disinfectants and antiseptics.

Mechanism of Action

The antimicrobial action of N-Benzyl-N,N-diethylhexan-1-aminium bromide is primarily due to its ability to disrupt microbial cell membranes. The positively charged ammonium ion interacts with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is similar to other quaternary ammonium compounds.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium bromide: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.

    Dodecylbenzenesulfonic acid: A surfactant with antimicrobial properties.

Uniqueness

N-Benzyl-N,N-diethylhexan-1-aminium bromide is unique due to its specific structure, which combines a benzyl group with a diethylhexyl chain. This combination can influence its solubility, reactivity, and interaction with biological membranes, making it suitable for specific applications where other quaternary ammonium compounds may not be as effective.

Properties

CAS No.

90105-69-4

Molecular Formula

C17H30BrN

Molecular Weight

328.3 g/mol

IUPAC Name

benzyl-diethyl-hexylazanium;bromide

InChI

InChI=1S/C17H30N.BrH/c1-4-7-8-12-15-18(5-2,6-3)16-17-13-10-9-11-14-17;/h9-11,13-14H,4-8,12,15-16H2,1-3H3;1H/q+1;/p-1

InChI Key

SMDFIKVJOJCCGI-UHFFFAOYSA-M

Canonical SMILES

CCCCCC[N+](CC)(CC)CC1=CC=CC=C1.[Br-]

Origin of Product

United States

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